molecular formula C₁₁H₁₅N₅O₅ B023165 O-Methylguanosine CAS No. 7803-88-5

O-Methylguanosine

Cat. No. B023165
CAS RN: 7803-88-5
M. Wt: 297.27 g/mol
InChI Key: IXOXBSCIXZEQEQ-KQYNXXCUSA-N
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Description

Synthesis Analysis

The synthesis of O-Methylguanosine, particularly the 2'-O-methylguanosine variant, has been achieved through efficient and chemoselective methods. One notable approach involves a high-yield synthesis without the protection of the guanine base, utilizing methylene-bis-(diisopropylsilyl chloride) as a new protecting group for nucleosides. This method emphasizes the importance of using CH₃Cl as a weak electrophile and NaHMDS as a mild base for successful 2'-O-methylation (Chow et al., 2003). Additionally, other methods have explored the alkylation of guanosine and its derivatives, indicating the diversity of techniques available for synthesizing modified guanosines (Farmer et al., 1973).

Molecular Structure Analysis

Structural studies have shown that O-Methylguanosine derivatives, such as O6-methyldeoxyguanosine, exhibit unique electronic, geometric, and conformational properties. X-ray and NMR studies have provided insights into the geometry and conformation of these molecules, revealing that O6-methylguanine residues closely resemble adenine more than guanine in their molecular dimensions. The methoxy group's coplanar arrangement with the purine ring and the implications of these structural features on mutagenicity have been extensively documented (Yamagata et al., 1988).

Chemical Reactions and Properties

O-Methylguanosine participates in various chemical reactions, highlighting its reactivity and functional versatility. For instance, its interaction with singlet oxygen has been studied, showing the formation of specific oxidation products that contribute to understanding DNA damage and repair mechanisms. The reaction mechanisms and the isolation of oxidation products provide valuable insights into the chemical behavior of guanine derivatives under oxidative stress (Ravanat & Cadet, 1995).

Physical Properties Analysis

The physical properties of O-Methylguanosine and its derivatives, such as solubility, melting point, and spectral characteristics, are crucial for their application in nucleic acid chemistry and drug development. While specific studies focusing on these aspects were not highlighted, understanding these properties is essential for designing and synthesizing oligonucleotides containing modified guanosines for therapeutic and research applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other nucleic acid bases, enzymatic incorporation into DNA and RNA, and stability under physiological conditions, are key to O-Methylguanosine's functionality in biological systems. For example, the synthesis and properties of copolymers with deoxycytidylic acid have been investigated, showing the potential for creating high-molecular-weight polymers with significant secondary structures. Such studies shed light on how modifications at the O6 position of guanine can disrupt normal base-pairing relationships and affect the secondary structure of nucleic acids (Mehta & Ludlum, 1978).

Scientific Research Applications

  • Detection and Repair Monitoring : A study developed a radioimmunoassay for detecting O6-methylguanine in alkylated DNA. This assay is significant in monitoring the production, persistence, and repair of modified nucleic acid components in cells and tissues exposed to carcinogens (Briscoe, Spizizen, & Tan, 1978).

  • DNA Damage and Methylation : Research indicates that O6-methyldeoxyguanosine and O6-ethyldeoxyguanosine inhibit the removal of O6-methylguanine from DNA, suggesting their role in DNA damage and methylation (Pegg & Swann, 1979).

  • Biochemical Properties : Methylated guanosines, including O-Methylguanosine, show higher proton affinities and gas-phase basicities than canonical guanosine, indicating their potential role in nucleic acid biochemistry (Devereaux, Zhu, & Rodgers, 2018).

  • Mutagenic Nucleotide Detection : A study presented a rapid and selective method for the site-selective modification of O6-methyl-2'-deoxyguanosine in DNA, enabling sensitive detection of this mutagenic nucleotide (Onizuka et al., 2012).

  • Role in mRNA Translation : 7-Methylguanosine plays a critical role in the initiation of eukaryotic mRNA translation by specifically recognizing mRNA by initiation factor IF-M3 (Shafritz et al., 1976).

  • Photochemical Relaxation Pathways : S6-methylthioinosine and O6-methylguanosine exhibit photochemical relaxation pathways, which suggests that they may not pose a threat to cells when absorbed by UVB radiation (Ashwood, Ortiz-Rodríguez, & Crespo-Hernández, 2017).

  • Regulation of mRNA Cap Methylation : The methylation of the 7-methylguanosine cap on mRNA is essential for efficient gene expression and cell viability. Regulation of this methylation is crucial for cellular processes (Cowling, 2009).

Future Directions

The potential function of m7G modifications in cancer is a current topic of research . The connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment are being studied, and future m7G-related diagnostic and therapeutic strategies are being discussed .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOXBSCIXZEQEQ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861265
Record name 6-O-Methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Methyl Guanosine

CAS RN

7803-88-5
Record name O-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7803-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-O-Methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-Methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
S Chow, K Wen, YS Sanghvi… - Bioorganic & medicinal …, 2003 - Elsevier
An efficient and chemoselective synthesis of 2′-O-methylguanosine (6) has been accomplished in high yield without protection of the guanine base. The salient feature of the synthesis …
Number of citations: 26 www.sciencedirect.com
T Mukobata, Y Ochi, Y Ito, S Wada, H Urata - Bioorganic & medicinal …, 2010 - Elsevier
A convenient method for the synthesis of N 2 -dimethylaminomethylene-2′-O-methylguanosine (1), which is a useful intermediate for oligonucleotide construction, was developed. We …
Number of citations: 11 www.sciencedirect.com
SK Kim, S Yokoyama, H Takaku, BJ Moon - Bioorganic & medicinal …, 1998 - Elsevier
7,8-Dihydroguanosine(8-oxoG) and 7,8-dihydro-2′-O-methylguanosine(8-oxoG-Me) were chemically synthesized. Oligoribonucleotides which contain 8-oxoG or 8-oxoG-Me were …
Number of citations: 15 www.sciencedirect.com
I Kumagai, K Watanabe… - Proceedings of the …, 1980 - National Acad Sciences
The contents of 2'-O-methylguanosine and 1-methyladenosine in unfractionated tRNA obtained from Thermus thermophilus HB27 were found to increase significantly when the …
Number of citations: 61 www.pnas.org
Y Yamagata, K Kohda, K Tomita - Nucleic acids research, 1988 - academic.oup.com
… The electronic, geometric and conformational properties of three N(9)-Substituted O -methylguanine derivatives, O -methyldeoxyguanosina (O mdGuo), O -methylguanosine (0 mGuo) …
Number of citations: 24 academic.oup.com
AR Kore, G Parmar, S Reddy - Nucleosides, Nucleotides and …, 2006 - Taylor & Francis
… Conversion to the 2′ and 3′-O-methylguanosine was … O-methyl and 3′-O-methylguanosine. This guanosine derivatives … of 2′, and 3′-O -methylguanosine from 2-aminoadenosine, …
Number of citations: 8 www.tandfonline.com
L Beigelman, P Haeberli, D Sweedler, A Karpeisky - Tetrahedron, 2000 - Elsevier
… In order to synthesize N 2 -acyl-2′-O-methylguanosine … to N 2 -isobutylryl-2′-O-methylguanosine (14) by NaNO 2 /CH 3 … of N 2 -isobutyryl-2′-O-methylguanosine (14) in 88% yield. …
Number of citations: 44 www.sciencedirect.com
VA Gladkaya, ZV Levitskaya, AS Shalamai… - Chemistry of Natural …, 1989 - Springer
… b), without additional purification, were subjected to the elimination of the TPDC protection; the N4-benzoyl 2'-O-methylcytidine (IIIa) and 06-DPC-N2-isobutyryl-2'-O-methylguanosine (…
Number of citations: 2 link.springer.com
P Stäheli, PF Agris, P Niederberger… - …, 1982 - microbiologyresearch.org
… We present evidence for the preferential synthesis of a tRNATrp isoacceptor devoid of 2'-O-methylguanosine, and occurring under all conditions leading to decreased charging levels of …
Number of citations: 6 www.microbiologyresearch.org
M Roovers, G Labar, P Wolff, A Feller, D Van Elder… - RNA, 2022 - rnajournal.cshlp.org
… YsgA is a methyltransferase that forms 2′O-methylguanosine in 23S rRNA in vitro. (A) 50 µg of total RNA extracted … Figure 1C shows that YsgA forms 2′-O-methylguanosine (Gm). …
Number of citations: 1 rnajournal.cshlp.org

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